molecular formula C13H16ClN3O2 B13204673 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride

Cat. No.: B13204673
M. Wt: 281.74 g/mol
InChI Key: MYXAANDDPZRIFS-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride is a synthetic organic compound featuring a central acetic acid backbone substituted with a benzylamino group and a 1-methyl-1H-pyrazol-5-yl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C13H16ClN3O2

Molecular Weight

281.74 g/mol

IUPAC Name

2-(benzylamino)-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/C13H15N3O2.ClH/c1-16-11(7-8-15-16)12(13(17)18)14-9-10-5-3-2-4-6-10;/h2-8,12,14H,9H2,1H3,(H,17,18);1H

InChI Key

MYXAANDDPZRIFS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(C(=O)O)NCC2=CC=CC=C2.Cl

Origin of Product

United States

Biological Activity

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride, with the molecular formula C13H16ClN3O2C_{13}H_{16}ClN_{3}O_{2} and a molecular weight of 281.74 g/mol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzylamino group with a pyrazole moiety, which is known for its versatility in biological systems, making it a candidate for drug development targeting various biological pathways.

Chemical Structure

The compound's structure is characterized by:

  • Benzylamino Group : Imparts stability and potential interactions with biological receptors.
  • 1-Methyl-1H-Pyrazol-5-Yl Moiety : Known for its pharmacological significance, particularly in modulating enzyme activity.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of various bacteria and fungi.
  • Enzyme Modulation : Potential to interact with specific enzymes, influencing metabolic pathways.
  • Receptor Binding Affinity : Investigations into its binding affinity with various receptors could elucidate its therapeutic potential.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of this compound. In vitro studies have demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.039 mg/mL

These results indicate that the compound shows promising antibacterial activity, particularly against S. aureus and E. coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Interaction : Its structural features suggest possible interactions with neurotransmitter receptors or other cellular targets, which could lead to diverse pharmacological effects.

Case Studies

Several studies have explored the biological activity of similar compounds within the same chemical family. For example, derivatives of pyrazole have shown promising results in inhibiting Aurora kinases, which are crucial for cell division and are implicated in cancer . These findings highlight the potential for this compound to be developed further as an anticancer agent.

Future Directions

Continued research is necessary to fully elucidate the biological activities and mechanisms of action associated with this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity against specific targets.
  • Clinical Trials : To evaluate its potential as a novel therapeutic agent in clinical settings.

Scientific Research Applications

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride is a chemical compound with potential applications in pharmaceutical research, especially in the creation of novel analgesics or anti-inflammatory agents. Its molecular weight is approximately 318.20 g/mol. The compound features a benzylamino group and a 1-methyl-1H-pyrazol-5-yl moiety, giving it a complex organic structure. The dihydrochloride form suggests enhanced water solubility and influences its biological activity.

Scientific Research Applications

  • Potential in Drug Development The compound's unique structural features may allow it to interact with specific biological targets, making it a candidate for further drug development studies. It may also serve as a chemical probe in biochemical assays aimed at understanding pain mechanisms.
  • Analgesic and Anti-Inflammatory Properties Research indicates that compounds similar to 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride exhibit various biological activities, including anti-inflammatory and analgesic properties. The specific biological effects of this compound are still under investigation, but its structural components suggest potential interactions with biological targets such as enzymes or receptors involved in pain and inflammation pathways.
  • Interaction Studies Interaction studies are crucial for understanding how 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride interacts with various biological systems. Preliminary studies suggest that it may interact with receptors involved in pain modulation and inflammatory responses. In vitro assays could be employed to assess its binding affinity and efficacy against specific targets, providing insights into its therapeutic potential.

Chemical Properties and Reactivity

The chemical reactivity of 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride can be attributed to the presence of the carboxylic acid functional group, which can undergo typical acid-base reactions. It can also participate in nucleophilic substitutions due to the presence of the benzylamino group, which may act as a nucleophile in various organic reactions. Additionally, the pyrazole ring may engage in electrophilic aromatic substitution reactions, expanding its potential utility in synthetic organic chemistry.

Comparison with Similar Compounds

Structural Features :

  • 1-Methyl-1H-pyrazol-5-yl group : A heterocyclic aromatic ring common in bioactive molecules, contributing to hydrogen bonding and metabolic stability.
  • Acetic acid backbone : Offers a carboxylic acid functional group for salt formation or further derivatization.

Its structural analogs, such as 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride (CAS 1955498-31-3), lack the benzyl group, highlighting the target compound’s unique functionalization .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula (Inferred) CAS Number Key Features/Applications
Target Compound Benzylamino, 1-methylpyrazole C₁₃H₁₆ClN₃O₂ Not explicitly listed Enhanced lipophilicity; potential drug intermediate
2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride Amino, 1-methylpyrazole C₇H₁₀ClN₃O₂ 1955498-31-3 Simpler structure; lower molecular weight
2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride Hydroxy, 1-methylpyrazole C₇H₉ClN₂O₃ EN300-58465 Polar hydroxy group; reduced lipophilicity
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid Benzyloxycarbonyl, 1-methylpyrazole C₁₄H₁₅N₃O₄ 2350327-00-1 Protected amino group; peptide synthesis
2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline Methyl, 1-methylpyrazole C₁₁H₁₃N₃ 1340579-27-2 Aniline backbone; agrochemical applications

Key Differences and Implications:

Substituent Effects: Benzylamino vs. Hydroxy vs. Benzylamino: The hydroxy analog (CAS EN300-58465) is more polar, favoring aqueous solubility but limiting blood-brain barrier penetration . Benzyloxycarbonyl: Used in intermediates like CAS 2350327-00-1, this protecting group prevents unwanted reactions during synthesis .

Salt Forms :

  • Hydrochloride salts (e.g., target compound, CAS 1955498-31-3) enhance solubility for formulation, whereas free acids (e.g., hydroxy analog) may require further salt formation for practical use.

Applications: Pharmaceuticals: The target compound’s pyrazole and benzylamino groups are pharmacophores seen in kinase inhibitors and anti-inflammatory agents. Agrochemicals: Analogs like CAS 1340579-27-2 demonstrate pyrazole’s role in pesticide development .

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